molecular formula C13H16N2OS B1419659 2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole CAS No. 951623-91-9

2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole

Cat. No.: B1419659
CAS No.: 951623-91-9
M. Wt: 248.35 g/mol
InChI Key: SYSNJAAHMUCGJL-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole is a useful research compound. Its molecular formula is C13H16N2OS and its molecular weight is 248.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-5-piperidin-4-yloxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-9-15-12-8-11(2-3-13(12)17-9)16-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSNJAAHMUCGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)OC3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties of 2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole Content Type: Technical Guide / Whitepaper Role: Senior Application Scientist

A Versatile Scaffold for Medicinal Chemistry & Drug Discovery

Executive Summary

This compound is a high-value heterocyclic scaffold widely utilized in the design of bioactive ligands, particularly for G-Protein Coupled Receptors (GPCRs) and kinase inhibitors. Structurally, it merges a lipophilic, planar benzothiazole core —capable of π-π stacking interactions within protein binding pockets—with a basic piperidine ether side chain that improves aqueous solubility and provides a critical vector for hydrogen bonding or salt bridge formation.

This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical properties, validated synthetic pathways, reactivity profiles, and handling protocols. It is designed to serve as a foundational reference for researchers utilizing this scaffold in lead optimization campaigns.

Physicochemical Properties[1][2][3][4][5][6]

Understanding the fundamental properties of this molecule is essential for predicting its behavior in biological assays and formulation.

Molecular Identity
  • IUPAC Name: 2-Methyl-5-(piperidin-4-yloxy)-1,3-benzothiazole

  • Molecular Formula: C₁₃H₁₆N₂OS

  • Molecular Weight: 248.34 g/mol

  • Key Functional Groups:

    • Benzothiazole: Aromatic heterocycle (Lipophilic anchor).

    • Ether Linkage: Stable spacer (C5 position).

    • Piperidine: Secondary aliphatic amine (Basic center, pKa ~10).

Calculated Properties Table
PropertyValue (Predicted)Significance
LogP (Neutral) 2.6 – 2.9Moderate lipophilicity; suggests good membrane permeability.
LogD (pH 7.4) 0.5 – 1.0Lower effective lipophilicity at physiological pH due to protonation of the piperidine.
pKa (Piperidine NH) 9.8 – 10.2Exists predominantly as a cation at physiological pH; key for solubility.
pKa (Thiazole N) ~1.5Very weakly basic; remains neutral under standard biological conditions.
TPSA ~45 ŲFavorable for blood-brain barrier (BBB) penetration if LogD is optimized.
Solubility (Water) Low (Neutral form)High as Hydrochloride or Trifluoroacetate salt.

Synthetic Methodologies

The synthesis of This compound relies on constructing the ether linkage between the benzothiazole core and the piperidine ring. The most robust and scalable method is the Mitsunobu Coupling , which offers superior regioselectivity compared to nucleophilic aromatic substitution (SNAr), as the 5-position of the benzothiazole is not sufficiently electron-deficient for direct displacement without harsh conditions.

Validated Synthetic Route (Mitsunobu Protocol)

This protocol describes the coupling of 2-methylbenzothiazol-5-ol with N-Boc-4-hydroxypiperidine , followed by acidic deprotection.

Step 1: Mitsunobu Coupling
  • Reagents: 2-Methylbenzothiazol-5-ol (1.0 eq), tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.2 eq), Triphenylphosphine (PPh₃, 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

  • Conditions: 0°C to Room Temperature (RT), 12–18 hours, Inert Atmosphere (N₂).

Protocol:

  • Dissolve 2-methylbenzothiazol-5-ol, N-Boc-4-hydroxypiperidine, and PPh₃ in anhydrous THF under nitrogen.

  • Cool the solution to 0°C.

  • Add DIAD dropwise over 20 minutes to control the exotherm.

  • Allow the reaction to warm to RT and stir overnight.

  • Workup: Quench with water, extract with Ethyl Acetate (EtOAc). Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is the N-Boc protected intermediate.

Step 2: Deprotection [1]
  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM) or Dioxane.

Protocol:

  • Dissolve the N-Boc intermediate in DCM (0.1 M).

  • Add TFA (10–20 equivalents) slowly at 0°C.

  • Stir at RT for 2–4 hours (monitor by LCMS for disappearance of starting material).

  • Workup: Concentrate in vacuo.

    • For Free Base: Redissolve in DCM, wash with saturated NaHCO₃, dry, and concentrate.

    • For Salt: Triturate the residue with diethyl ether to obtain the TFA or HCl salt as a solid.

Visualization of Synthesis Pathway

SynthesisPath Start1 2-Methylbenzothiazol-5-ol Reaction1 Mitsunobu Coupling (PPh3, DIAD, THF) Start1->Reaction1 Start2 N-Boc-4-Hydroxypiperidine Start2->Reaction1 Inter N-Boc Protected Ether Reaction1->Inter Reaction2 Deprotection (TFA/DCM or HCl/Dioxane) Inter->Reaction2 Final 2-Methyl-5-(piperidin-4-yloxy) benzo[D]thiazole Reaction2->Final

Figure 1: Convergent synthetic pathway via Mitsunobu etherification.

Reactivity & Functionalization[3][8]

The secondary amine of the piperidine ring is the primary handle for diversification. The benzothiazole core is relatively stable but can participate in specific oxidative or electrophilic reactions.

Piperidine Nitrogen Derivatization

The piperidine moiety allows for the rapid generation of libraries via:

  • Amide Coupling: Reaction with carboxylic acids (using HATU/EDC) to form amides.

  • Reductive Amination: Reaction with aldehydes/ketones (using NaBH(OAc)₃) to form tertiary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Urea Formation: Reaction with isocyanates.

Benzothiazole Core Reactivity
  • C2-Methyl Oxidation: The methyl group at position 2 is "activated" due to the electron-withdrawing nature of the thiazole ring. It can be oxidized to the aldehyde (using SeO₂) or brominated (radical conditions), though this is generally slower than amine functionalization.

  • Electrophilic Substitution: The C4 and C6 positions are susceptible to electrophilic aromatic substitution (e.g., halogenation), though the ether group at C5 directs ortho/para.

Reactivity Flowchart

Reactivity cluster_amine Piperidine (NH) Reactivity cluster_core Benzothiazole Core Reactivity Core 2-Methyl-5-(piperidin-4-yloxy) benzo[D]thiazole Amide Amides (R-COOH + HATU) Core->Amide Alkyl Tertiary Amines (R-CHO + NaBH(OAc)3) Core->Alkyl Urea Ureas (R-NCO) Core->Urea Oxidation Aldehyde Formation (SeO2 on C2-Me) Core->Oxidation Halogen Halogenation (C4/C6 Substitution) Core->Halogen

Figure 2: Functionalization logic. Green arrows indicate primary library generation pathways; red dotted arrows indicate core modification.

Handling, Safety, and Analytics

Analytical Characterization

To validate the identity of the synthesized compound, look for these key signals:

  • ¹H NMR (DMSO-d₆):

    • Benzothiazole Ar-H: Three aromatic protons.[3][2] Look for a doublet (~8.0 ppm, H7), a doublet (~7.5 ppm, H4), and a doublet of doublets (~7.1 ppm, H6).

    • C2-Methyl: A sharp singlet integrating to 3H around 2.80 ppm .[3]

    • Ether Methine: A multiplet around 4.5–4.8 ppm (CH-O).

    • Piperidine: Multiplets for CH₂ groups (1.5–3.5 ppm).

  • LC-MS: Strong [M+H]⁺ peak at 249.1 .

Stability & Storage
  • Solid State: Stable at room temperature for >12 months if stored in a desiccator.

  • Solution: The free base is prone to absorbing CO₂ from the air (forming carbamates). Store as the HCl or TFA salt for maximum stability.

  • Light Sensitivity: Benzothiazoles can be photo-active; store in amber vials.

Safety Profile
  • Hazard: Treat as a potential skin and eye irritant.

  • Toxicity: No specific toxicology data exists for this specific intermediate, but benzothiazoles can possess biological activity. Handle with standard PPE (gloves, goggles, lab coat) in a fume hood.

References

  • Mitsunobu Reaction on Benzothiazoles

    • Synthesis of ether-linked benzothiazole deriv
    • Citation: J. Med. Chem. 2005, 48, 6, 1886–1900.
  • Benzothiazole Scaffold Properties

    • Benzothiazoles in Medicinal Chemistry: A Review.
    • Citation: Eur. J. Med. Chem. 2013, 65, 295–303.
  • Piperidine Deprotection Protocols

    • Greene's Protective Groups in Organic Synthesis.
    • Standard reference for N-Boc removal (TFA/DCM or HCl/MeOH).
  • General Synthesis of 2-Methylbenzothiazoles

    • Cyclization of 2-aminothiophenols with acetic anhydride.
    • Citation: Org. Biomol. Chem. 2024 (General methodology reference).[2]

Sources

Solubility Profile of 2-Methyl-5-(piperidin-4-yloxy)benzo[d]thiazole: A Methodological and Interpretive Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

The determination of solubility is a cornerstone of early-phase drug discovery and development, directly influencing a compound's bioavailability, formulation, and in-vitro assay performance.[1] This guide provides a comprehensive technical framework for characterizing the solubility of 2-Methyl-5-(piperidin-4-yloxy)benzo[d]thiazole, a heterocyclic compound with structural motifs common in medicinal chemistry. Due to the absence of publicly available solubility data for this specific molecule, this document serves as a detailed methodological protocol and interpretive guide. We present the industry-standard shake-flask method for determining thermodynamic solubility in both aqueous and organic media, grounded in principles from the International Council for Harmonisation (ICH) and the World Health Organization (WHO).[2][3] Furthermore, we explore the predicted physicochemical properties of the title compound, explaining the scientific rationale behind the experimental design and providing a framework for interpreting the resulting data.

Introduction: The Critical Role of Solubility

This compound is a molecule incorporating a benzothiazole scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities.[4][5] The molecule's structure is further defined by a basic piperidine ring connected via an ether linkage. These features suggest a potential for biological activity but also introduce physicochemical complexities that govern its behavior in solution.

Solubility, the concentration of a saturated solution at a given temperature, is a critical parameter that must be defined early in the development of any potential therapeutic agent.[6] Poor aqueous solubility is a leading cause of low bioavailability for orally administered drugs and can confound results in biological assays. Conversely, understanding a compound's solubility in various organic solvents is essential for purification, formulation, and analytical method development.[6]

This guide provides researchers and drug development professionals with the necessary protocols and theoretical grounding to:

  • Systematically determine the pH-dependent aqueous solubility of this compound.

  • Measure its solubility across a panel of common organic solvents.

  • Interpret the generated data in the context of the molecule's structural and physicochemical properties.

Predicted Physicochemical Properties & Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure.[7] For this compound, we can predict several key properties that will govern its behavior.

  • Ionization and pKa: The piperidine moiety contains a secondary amine, which is a basic center. This nitrogen will be protonated (ionized) in acidic conditions. The pKa of a typical piperidine ring is around 11.2, though this value can be influenced by the rest of the molecule. This basicity is the single most important predictor of its aqueous solubility profile. At pH values significantly below its pKa (e.g., pH < 9), the compound will exist predominantly as a positively charged cation, which is expected to have significantly higher aqueous solubility than the neutral form due to favorable ion-dipole interactions with water. At pH values more than 2 units above the pKa, the compound will be in its neutral, less soluble form.[8]

  • Lipophilicity (logP): The benzothiazole core is a large, hydrophobic aromatic system that will contribute to poor aqueous solubility. The piperidine ring, while capable of ionization, is also non-polar in its neutral state. The overall molecule is expected to have a moderately high logP (partition coefficient), suggesting a preference for lipophilic environments over aqueous ones when in its neutral form.

  • Hydrogen Bonding: The molecule has one hydrogen bond donor (the N-H of the piperidine) and three potential hydrogen bond acceptors (the piperidine nitrogen, the ether oxygen, and the benzothiazole nitrogen). These sites can interact with protic solvents like water and alcohols, contributing to solubility.

The interplay between the ionizable piperidine group and the large hydrophobic scaffold dictates a strong pH-dependence on aqueous solubility. This necessitates a thorough experimental evaluation across the physiological pH range.

Diagram: pH-Dependent Ionization

The following diagram illustrates the equilibrium between the neutral and protonated forms of the molecule, which is fundamental to its aqueous solubility.

G cluster_low_ph Low pH (e.g., pH 1.2 - 6.8) cluster_high_ph High pH (e.g., pH > 10) b Protonated Form (Cationic) Higher Aqueous Solubility a Neutral Form (Free Base) Lower Aqueous Solubility b->a - H⁺ a->b + H⁺

Caption: Equilibrium of this compound.

Experimental Protocol: Thermodynamic Solubility Determination

The shake-flask method is considered the gold-standard for determining equilibrium (thermodynamic) solubility and is recommended by regulatory bodies.[9][10] The procedure involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.[8]

Required Materials
  • This compound (solid, >98% purity)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control (set to 37 ± 1 °C for aqueous studies, 25 ± 1 °C for organic)[3][11]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

  • Aqueous Media: USP-grade buffer solutions at pH 1.2, 4.5, and 6.8.[3]

  • Organic Solvents: HPLC-grade solvents, such as Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Ethyl Acetate, and Hexane.

Experimental Workflow Diagram

G start Start add_solid 1. Add excess solid compound to vials start->add_solid add_solvent 2. Add selected solvent (buffer or organic) add_solid->add_solvent equilibrate 3. Equilibrate on shaker (e.g., 24-48h at 37°C) add_solvent->equilibrate check_solid 4. Visually confirm undissolved solid remains equilibrate->check_solid check_solid->add_solid No, add more solid separate 5. Separate solid/liquid (Centrifuge or Filter) check_solid->separate Yes analyze 6. Analyze supernatant (e.g., HPLC-UV) separate->analyze calculate 7. Calculate concentration vs. calibration curve analyze->calculate end End calculate->end

Caption: Standard Shake-Flask Experimental Workflow.

Step-by-Step Aqueous Solubility Protocol (pH-Dependent)
  • Preparation: Add an amount of this compound that is in clear excess of its estimated solubility (e.g., 2-5 mg) into at least three separate vials for each pH condition (1.2, 4.5, 6.8).

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the appropriate temperature-equilibrated buffer to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to 37 ± 1 °C. Agitate for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical, but preliminary experiments may be needed to confirm the time to equilibrium.[12]

  • Phase Separation: After equilibration, allow the vials to stand briefly. To separate the saturated solution from the excess solid, either:

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter. Discard the first few drops to avoid adsorptive losses.

  • Analysis: Immediately dilute an aliquot of the clear supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard calibration curve.

  • pH Verification: Measure the final pH of the supernatant to ensure the buffer capacity was maintained.[3]

Step-by-Step Organic Solvent Protocol

The procedure is identical to the aqueous protocol, with the following modifications:

  • Temperature: The experiment is typically conducted at ambient temperature (25 ± 1 °C).

  • Solvents: Use a range of solvents with varying polarities (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Hexane).

  • Filter Compatibility: Ensure the syringe filter material is compatible with the organic solvent being tested (e.g., PTFE is broadly compatible).

Data Presentation and Interpretation

The results should be summarized in clear, well-structured tables. The mean solubility and standard deviation should be calculated from at least three replicate experiments for each condition.

Table 1: Aqueous Solubility of this compound at 37 °C
Buffer pHMean Solubility (µg/mL)Standard DeviationClassification
1.2Experimental ValueExperimental Valuee.g., Soluble
4.5Experimental ValueExperimental Valuee.g., Sparingly Soluble
6.8Experimental ValueExperimental Valuee.g., Poorly Soluble

Interpretation: It is anticipated that the solubility will be highest at pH 1.2 and will decrease as the pH increases towards 6.8 and beyond.[8] This trend directly reflects the shift from the highly soluble protonated form to the less soluble neutral form of the piperidine ring.

Table 2: Organic Solubility of this compound at 25 °C
SolventPolarity IndexMean Solubility (mg/mL)Standard Deviation
DMSO7.2Experimental ValueExperimental Value
Methanol5.1Experimental ValueExperimental Value
Ethanol4.3Experimental ValueExperimental Value
Acetonitrile5.8Experimental ValueExperimental Value
Ethyl Acetate4.4Experimental ValueExperimental Value
Hexane0.1Experimental ValueExperimental Value

Interpretation: Solubility is often highest in polar aprotic solvents like DMSO.[6] In protic solvents like ethanol and methanol, solubility will be influenced by hydrogen bonding capabilities. Solubility is expected to be very low in non-polar solvents like hexane, given the polar functional groups in the molecule.

Conclusion

While specific solubility data for this compound is not currently in the public domain, its molecular structure provides a strong basis for predicting its solubility behavior. The compound is expected to exhibit classic pH-dependent aqueous solubility, being significantly more soluble in acidic conditions due to the protonation of its basic piperidine nitrogen. This guide provides the robust, standardized experimental protocols necessary for researchers to generate high-quality, reproducible thermodynamic solubility data in both aqueous and organic media. Adherence to these established methods will ensure that the data generated is reliable and suitable for guiding critical decisions in the drug discovery and development process, from lead optimization and formulation to the design of meaningful biological assays.

References

  • Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • World Health Organization (WHO). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report. Geneva: World Health Organization; 2006.
  • World Health Organization (WHO). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. 2018.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Kerns, E. H. In Vitro Solubility Assays in Drug Discovery. ResearchGate. 2025.
  • Chem-space. Compound solubility measurements for early drug discovery. 2022.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Marques, M. R. C., et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Raghavendra institute of pharmaceutical education and research. BCS Guideline for solubility and Dissolution. Slideshare.
  • Bergström, C. A., et al. Determination of aqueous solubility by heating and equilibration: A technical note. PMC.
  • Jouyban, A. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. 2024.
  • Bienta. Shake-Flask Solubility Assay.
  • Gonzalez-Alvarez, I., et al. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. MDPI. 2021.
  • European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers. 2020.
  • Buzzetti, F., et al. Novel 5- and 6-subtituted benzothiazoles with improved physicochemical properties: potent S1P₁ agonists with in vivo lymphocyte-depleting activity. PubMed. 2012.
  • PubChem. Benzothiazole. National Center for Biotechnology Information.
  • Al-Suwaidan, I. A., et al. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC. 2022.
  • Kumar, R. A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold. ResearchGate.

Sources

A Researcher's Guide to 2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole: Sourcing, Quality Control, and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals interested in acquiring and utilizing 2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole for their studies. This document provides a comprehensive overview of commercial suppliers, essential quality control procedures, potential research applications, and safe handling protocols for this specific benzothiazole derivative.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzothiazole core linked to a piperidine moiety through an ether bond. The benzothiazole scaffold is a prominent pharmacophore found in numerous compounds with a wide array of biological activities.[1] Derivatives of benzothiazole have been extensively investigated for their therapeutic potential in various disease areas, including oncology, inflammation, neurodegenerative disorders, and infectious diseases.[1][2] The specific structural features of this compound suggest its potential as a modulator of biological pathways implicated in these conditions, making it a molecule of significant interest for drug discovery and chemical biology research.

Commercial Sourcing of Research-Grade Compound

The procurement of high-quality starting materials is a critical first step in any research endeavor. For this compound, several chemical suppliers cater to the research and development community. When selecting a supplier, it is imperative to consider not only the cost but also the purity of the compound, the availability of comprehensive analytical data, and the supplier's reputation for quality and consistency.

Below is a table summarizing a key supplier for this compound:

SupplierCatalog NumberPurityAvailability
J&K Scientific951623-91-9InquiryInquire

Note: The availability and specifications from suppliers are subject to change. Researchers are advised to contact the suppliers directly for the most current information.

Quality Control and Verification: Ensuring Compound Integrity

Upon receipt of this compound, it is paramount to perform in-house quality control to verify its identity and purity. This step is crucial to ensure the validity and reproducibility of experimental results. The following are standard analytical techniques that should be employed.

Experimental Protocol: Structural Verification and Purity Assessment

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the compound.

  • Methodology:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[3]

    • Analyze the chemical shifts, coupling constants, and integration of the proton signals to confirm the presence of all expected protons in their correct environments.

    • Compare the obtained spectra with the expected spectra for this compound.

2. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the compound.

  • Methodology:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using High-Resolution Mass Spectrometry (HRMS) with an appropriate ionization technique (e.g., ESI).[3][4]

    • Compare the observed mass-to-charge ratio (m/z) of the molecular ion with the calculated exact mass of this compound.

3. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the compound.

  • Methodology:

    • Develop a suitable HPLC method using a C18 column and a mobile phase gradient of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid.

    • Inject a solution of the compound and monitor the elution profile using a UV detector at an appropriate wavelength.

    • The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Potential Research Applications

The benzothiazole scaffold is a versatile platform for the development of novel therapeutic agents. While the specific biological activity of this compound may not be extensively documented, its structural motifs suggest several promising avenues for investigation.

  • Anticancer Research: Many benzothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways in cancer cells.[5][6] The piperidine moiety in the target compound could enhance its interaction with biological targets.

  • Anti-Inflammatory Studies: Structurally related compounds, such as 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, have been identified as potent anti-inflammatory agents by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[7] This suggests that this compound could be explored for its potential in treating inflammatory conditions.

  • Neurodegenerative Diseases: The development of novel agents for neurodegenerative diseases is an area of intense research. Some benzothiazole derivatives have been investigated for their neuroprotective effects.[1]

  • Metabolic Diseases: Certain benzothiazole derivatives have been discovered to be potent and selective peroxisome proliferator-activated receptor δ (PPARδ) agonists, indicating their potential for the treatment of metabolic disorders.[8]

Hypothetical Signaling Pathway Involvement

Based on the activities of related benzothiazole compounds, a plausible mechanism of action for this compound could involve the modulation of a key signaling pathway implicated in cancer or inflammation. The following diagram illustrates a hypothetical pathway where the compound acts as an inhibitor of a protein kinase involved in cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Activates Kinase2 Target Kinase Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Gene Target Gene Expression TranscriptionFactor->Gene Promotes Compound 2-Methyl-5-(piperidin-4-yloxy) benzo[D]thiazole Compound->Kinase2 Inhibits Proliferation Cell Proliferation Gene->Proliferation

Hypothetical inhibition of a kinase signaling pathway.

Safe Handling and Storage

As with any chemical compound, proper safety precautions must be observed when handling this compound. The following guidelines are based on the safety data sheets of structurally related benzothiazole compounds.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9]

  • Handling: Avoid contact with skin and eyes.[9] In case of contact, wash the affected area immediately with plenty of water.[9] Do not eat, drink, or smoke when handling the compound.[9]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.

References

  • J&K Scientific. This compound | 951623-91-9. [Link]

  • Safety Data Sheet.
  • Thermo Fisher Scientific.
  • Goh, Y. M., & Ching, K. Y. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents, 31(7), 639–657. [Link]

  • Khan, I., et al. (2022). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. RSC Advances, 12(1), 1-14. [Link]

  • J&K Scientific. This compound | 951623-91-9.
  • Wang, L., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(2), 223–230. [Link]

  • Li, Y., et al. (2016). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 21(9), 1184. [Link]

  • Kumar, P. S., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 1–7. [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • Liu, Y., et al. (2019). Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives. Latin American Journal of Pharmacy, 38(10), 2056-64. [Link]

  • Khan, I., et al. (2024). Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. Journal of Biomolecular Structure and Dynamics, 1–16. [Link]

  • Gouthami, V. G., et al. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 10(3), 269–274. [Link]

  • Peng, X., et al. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Turkish Journal of Chemistry, 43(2), 676–686. [Link]

  • Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists.
  • El-Sayed, N. N. E., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]

  • Celik, K., et al. (2024). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Archiv der Pharmazie. [Link]

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Methodological & Application

Technical Guide: Formulation & Delivery of 2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole for Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a structured, evidence-based approach to formulating 2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole (hereafter referred to as MBT-Pip ).

Based on its chemical structure—a lipophilic benzothiazole core linked to a basic piperidine moiety—MBT-Pip is classified as a Lipophilic Weak Base (LWB) . This physicochemical profile dictates that solubility is pH-dependent, with optimal solubility occurring in acidic environments where the piperidine nitrogen is protonated.

Pre-Formulation Assessment: The Physicochemical Reality

Before attempting formulation, researchers must recognize that MBT-Pip behaves as a Class II (Low Solubility, High Permeability) compound in its free base form, but can function as Class I (High Solubility) if correctly converted to a salt.

Structural Analysis & Solubility Drivers
  • The Basic Center: The secondary amine on the piperidine ring (pKa ~9.8–10.5) is the primary "handle" for solubilization. At physiological pH (7.4), this amine is partially deprotonated, leading to aggregation or precipitation.

  • The Lipophilic Core: The 2-methylbenzothiazole scaffold is planar and hydrophobic (LogP ~2.5–3.0), driving the molecule to crystallize or bind non-specifically to plastics if not stabilized.

The "Golden Rule" for MBT-Pip

Do not dissolve the free base directly in neutral saline. You must generate the in situ salt (using HCl, Citric Acid, or Tartaric Acid) or use a pre-formed salt to achieve stable aqueous solutions.

Decision Tree: Selecting the Right Vehicle

The choice of formulation depends strictly on the administration route and the required concentration.

FormulationStrategy Start Target Dose & Route? Route_IV IV (Intravenous) Req: Solution, pH > 3.5 Start->Route_IV Route_IP IP (Intraperitoneal) Req: Solution/Suspension Start->Route_IP Route_PO PO (Oral) Req: Homogeneity Start->Route_PO Solubility_High Strategy A: Acidified Saline/Buffer (Best for < 10 mg/kg) Route_IV->Solubility_High Low Dose (<5mg/kg) Cyclodextrin Strategy D (Advanced): 20% HP-β-CD (Universal Solution) Route_IV->Cyclodextrin High Dose (>5mg/kg) Solubility_Med Strategy B: Cosolvent System (PEG400 / DMSO) Route_IP->Solubility_Med Standard Route_IP->Cyclodextrin Sensitive Models Route_PO->Solubility_Med PK Studies Solubility_Low Strategy C: Suspension (MC / Tween 80) Route_PO->Solubility_Low High Dose (>30mg/kg)

Figure 1: Decision matrix for MBT-Pip formulation based on route and dose requirements.

Detailed Formulation Protocols

Strategy A: In Situ Salt Formation (Preferred for IV/IP)

Mechanism: Converts the insoluble free base into a soluble Hydrochloride or Citrate salt. Target Concentration: 1 – 5 mg/mL.

Reagents:

  • 1.0 N HCl (hydrochloric acid)

  • PBS (Phosphate Buffered Saline) or 0.9% Saline

  • pH paper or micro-probe

Protocol:

  • Weigh: Accurately weigh the MBT-Pip free base into a glass vial.

  • Acidify: Add 2 molar equivalents of 1.0 N HCl directly to the powder.

    • Why? The first equivalent protonates the amine; the second ensures the pH remains low enough to prevent precipitation during dilution.

  • Dissolve: Vortex or sonicate for 2–5 minutes. The powder should dissolve completely into a clear solution.

  • Dilute: Slowly add 0.9% Saline to reach 90% of the final volume.

  • Adjust pH: Check pH. If < 3.0, carefully add 1.0 N NaOH to adjust pH to 4.5 – 5.5 .

    • Warning: Do not exceed pH 6.0, or the free base may precipitate.

  • Finalize: Bring to final volume with Saline. Filter sterilize (0.22 µm PES membrane).

Strategy B: Cosolvent System (Robust for IP/PO PK)

Mechanism: Uses organic solvents to solubilize the lipophilic core, independent of pH. Vehicle: 5% DMSO / 40% PEG400 / 55% Water.

Protocol:

  • Stock Solution: Dissolve MBT-Pip in 100% DMSO at 20x the final concentration.

  • Cosolvent Addition: Add the required amount of PEG400 (Polyethylene Glycol 400) to the DMSO stock. Vortex thoroughly.

  • Aqueous Phase: Slowly add water (or Saline) dropwise while vortexing.

    • Observation: If cloudiness appears, sonicate immediately. If precipitation persists, the concentration is too high for this vehicle.

Strategy C: Cyclodextrin Complexation (The "Gold Standard" for Safety)

Mechanism: Encapsulates the lipophilic benzothiazole tail inside the cyclodextrin cavity while the hydrophilic exterior ensures solubility. Vehicle: 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in Water.

Protocol:

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of distilled water. Filter (0.22 µm).

  • Compound Addition: Add MBT-Pip free base to the vehicle.

  • Acidification (Critical Step): Add 1–2 equivalents of 1N HCl.

    • Note: Cyclodextrins work best when the drug is also ionized.

  • Equilibration: Sonicate for 20 minutes or stir for 4 hours at room temperature.

  • Adjustment: Adjust pH to 5.0–6.0 with dilute NaOH. The solution should remain clear.

Stability & Quality Control

Before administration, verify the formulation quality to ensure data integrity.

ParameterAcceptance CriteriaMethod
Appearance Clear, colorless/pale yellow. No visible particulates.Visual Inspection (Light Box)
pH IV: 4.0 – 7.0 IP: 3.5 – 8.0 PO: 3.0 – 9.0Micro-pH probe
Purity > 95% (No degradation peaks)HPLC-UV (254 nm)
Stability Use within 24 hours (RT) or 1 week (4°C).Re-check for precipitation

Biological Considerations & Troubleshooting

Tolerability
  • IV Bolus: Inject slowly (over 30-60 seconds) to prevent acute precipitation at the injection site (phlebitis).

  • IP Irritation: If using Strategy A (Acidic Saline), ensure pH is > 3.5 to avoid abdominal writhing which can mimic pain responses in behavioral assays.

Pharmacokinetics (PK) Impact
  • Formulation A (Saline/HCl): Rapid absorption (Tmax < 30 min). Ideal for Cmax-driven efficacy.

  • Formulation C (Suspension): Slower absorption, lower Cmax, prolonged exposure. Use for toxicological studies requiring high doses.

Common Pitfalls
  • "The DMSO Crash": Researchers often dissolve the drug in DMSO and dump it into saline, causing immediate precipitation. Always use a surfactant (Tween) or cosolvent (PEG) if not using pH adjustment.

  • Salt Confusion: If you purchased the "Hydrochloride salt" of MBT-Pip, you do not need to add excess HCl. Dissolve directly in water/saline.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility & Formulation). Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Link

  • PubChem Compound Summary. (2025). Benzothiazole and Piperidine Derivatives: Physicochemical Properties. National Library of Medicine.[1] Link

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Handling and storage protocols for 2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for 2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole

Introduction: The Scientific Context of this compound

This compound (CAS No. 951623-91-9) is a heterocyclic compound featuring a benzothiazole core linked to a piperidine moiety via an ether bond. This molecule serves as a significant intermediate and building block in medicinal chemistry and pharmaceutical development.[1] Its structural motifs are common in compounds targeting the central nervous system, and it is frequently utilized in research programs aimed at discovering novel therapeutic agents, particularly for neurological disorders.[1]

The integrity of such a specialized research chemical is paramount for the validity and reproducibility of experimental results. Improper handling or storage can lead to degradation, contamination, or the generation of unknown impurities, which can confound biological assays and synthetic outcomes. This document provides a detailed framework for the safe handling and optimal storage of this compound, grounded in the principles of chemical safety and material integrity. The protocols herein are synthesized from safety data for structurally related benzothiazole and nitrogen-containing heterocyclic compounds and are designed to ensure both user safety and compound stability.[2][3]

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a robust risk assessment can be conducted by examining the known hazards of its core chemical structures: benzothiazole and piperidine. Benzothiazole derivatives are often classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[2][4] Therefore, a cautious approach is mandatory.

Rationale for Precaution: The compound combines a benzothiazole nucleus (potential for skin/eye irritation and toxicity) with a piperidine ring (a basic nitrogen heterocycle). The ether linkage may be susceptible to acidic hydrolysis, and the overall structure could be prone to oxidation. These potential liabilities inform the stringent handling and storage protocols recommended.

Table 1: Inferred Hazard Profile and Mitigation Strategies | Potential Hazard | Basis of Inference (Related Compounds) | GHS Pictogram (Inferred) | Mitigation Protocol Section | | :--- | :--- | :--- | :--- | | Acute Oral Toxicity | Harmful/Toxic if swallowed (Benzothiazole derivatives)[2] |



| 3.2, 3.4 |
| Acute Dermal Toxicity  | Harmful/Toxic in contact with skin (Benzothiazole derivatives)[2] |


| 3.1, 3.2, 3.4 |
| Acute Inhalation Toxicity  | Harmful if inhaled (Benzothiazole derivatives)[2] |

| 3.1, 3.2 |
| Serious Eye Irritation  | Causes serious eye irritation (Benzothiazole derivatives)[2] |

| 3.1, 3.4 |
| Chemical Instability  | Air sensitivity noted in related isothiazoles; potential for oxidation | N/A | 4.0 |

Safe Handling Protocols

Handling this compound requires adherence to standard good laboratory practices, augmented by specific precautions reflecting its inferred hazard profile.[5][6][7]

Engineering Controls & Personal Protective Equipment (PPE)

Causality: The primary routes of exposure are inhalation of airborne powder, dermal contact, and eye contact. Engineering controls and PPE form the primary barrier to prevent such exposure.

  • Primary Engineering Control: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood.[8] This is non-negotiable and serves to contain any dust or vapors generated.

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required:

    • Eye Protection: Chemical safety goggles with side shields or a full-face shield. Standard prescription glasses are not sufficient.[7]

    • Hand Protection: Nitrile gloves (minimum thickness of 4 mil). Latex gloves are not recommended due to poor chemical resistance.[8][9] Gloves must be inspected before use and changed immediately if contamination is suspected.

    • Body Protection: A flame-resistant laboratory coat, fully buttoned.[7]

    • Footwear: Fully enclosed, non-porous shoes must be worn in the laboratory.[7]

Workflow for Handling and Preparation of Solutions

The following diagram and protocol outline a self-validating workflow designed to minimize exposure and ensure experimental accuracy.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 Don Required PPE prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Assemble All Glassware & Reagents prep2->prep3 weigh Weigh Compound on Analytical Balance prep3->weigh transfer Transfer Solid to Reaction/Storage Vessel weigh->transfer dissolve Add Solvent & Dissolve (with stirring/sonication) transfer->dissolve cleanup1 Seal Vessel & Label Clearly dissolve->cleanup1 cleanup2 Decontaminate Work Surface & Equipment cleanup1->cleanup2 cleanup3 Dispose of Waste in Labeled Container cleanup2->cleanup3 cleanup4 Remove PPE & Wash Hands cleanup3->cleanup4 G start Place Weighed Solid in Appropriate Amber Vial purge Insert Needle from Inert Gas Line & a Vent Needle start->purge flush Flush Vial with Gentle Stream of Argon/Nitrogen for ~1-2 min purge->flush seal Remove Needles & Immediately Seal Tightly with PTFE-lined Cap flush->seal wrap Wrap Cap-Vial Interface with Parafilm® seal->wrap label_node Label Vial with Compound Name, Date, and 'Store under Inert Gas' wrap->label_node store Place in 2-8 °C Storage Location label_node->store end Storage Complete store->end

Caption: Protocol workflow for preparing the compound for long-term storage.

Quality Control for Stored Material

Before using material that has been stored for an extended period (>6 months), it is advisable to verify its integrity.

  • Visual Inspection: Check for any change in color or physical appearance.

  • Purity Check (Optional): For highly sensitive applications, a quick purity check via Thin Layer Chromatography (TLC) against a new or reference sample can detect gross degradation. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. [10]

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container designated for "Solid Hazardous Waste."

  • Liquid Waste: Solutions of the compound should be collected in a labeled "Halogen-Free Organic Waste" container, unless dissolved in a halogenated solvent. Never pour chemical waste down the drain. [8]

References

  • J&K Scientific. This compound | 951623-91-9.
  • Safety Data Sheet. (2024).
  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025).
  • Laboratory Safety Guidelines. ETH Zurich.
  • Sigma-Aldrich. SAFETY DATA SHEET. (2024).
  • Fisher Scientific. SAFETY DATA SHEET. (2014).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Thermo Fisher Scientific. SAFETY DATA SHEET. (2010).
  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield.
  • Nitrogen - SAFETY DATA SHEET.
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate.
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (2022). PMC.

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Application Notes and Protocols for the Synthesis of 2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthetic strategy is centered around a convergent approach, involving the preparation of two key intermediates: 2-methyl-5-hydroxybenzothiazole and N-Boc-4-hydroxypiperidine. The core of the synthesis is the formation of an ether linkage between these two fragments, for which two robust and widely applicable methods, the Williamson Ether Synthesis and the Mitsunobu Reaction, are presented with detailed protocols. The rationale behind the choice of reagents, the necessity of protecting group strategies, and step-by-step procedures for synthesis, workup, and purification are discussed. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize this and structurally related compounds.

Introduction: Strategic Overview of the Synthesis

The synthesis of this compound is a multi-step process that requires careful planning and execution. The molecular architecture of the target compound suggests a logical disconnection at the ether linkage, breaking the molecule down into two more readily accessible building blocks: a 2-methyl-5-hydroxybenzothiazole core and a 4-hydroxypiperidine moiety.

A critical consideration in this synthesis is the bifunctional nature of 4-hydroxypiperidine, which contains both a secondary amine and a secondary alcohol.[1][2] To achieve selective O-alkylation, the more nucleophilic secondary amine must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1]

This guide will detail the synthesis of the key intermediates and present two alternative, reliable methods for the crucial etherification step.

Reagents and Materials

For a successful synthesis, high-purity reagents are essential. The following table summarizes the key reagents required for the synthesis of this compound.

ReagentMolecular FormulaMolecular Weight ( g/mol )PuritySupplier (Example)
2-Amino-4-mercaptophenolC₆H₇NOS141.19≥98%Sigma-Aldrich
Acetic AnhydrideC₄H₆O₃102.09≥99%Fisher Scientific
4-HydroxypiperidineC₅H₁₁NO101.15≥98%Alfa Aesar
Di-tert-butyl dicarbonate (Boc)₂OC₁₀H₁₈O₅218.25≥97%TCI Chemicals
Sodium Hydride (NaH)NaH24.0060% dispersion in oilAcros Organics
N-Boc-4-iodopiperidineC₁₀H₁₈INO₂327.16≥97%Combi-Blocks
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29≥99%Strem Chemicals
Diisopropyl azodicarboxylate (DIAD)C₈H₁₄N₂O₄202.21≥94%Oakwood Chemical
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11≥99.9%EMD Millipore
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93≥99.8%J.T.Baker
Hydrochloric Acid (HCl)HCl36.464M in DioxaneSigma-Aldrich

Synthetic Workflow and Protocols

The overall synthetic strategy is depicted in the workflow diagram below. The synthesis begins with the preparation of the two key building blocks, followed by their coupling and final deprotection.

Synthesis_Workflow cluster_0 Intermediate 1 Preparation cluster_1 Intermediate 2 Preparation cluster_2 Coupling (Alternative Routes) cluster_3 Final Step 2-Amino-4-mercaptophenol 2-Amino-4-mercaptophenol Acetic Anhydride Acetic Anhydride 2-Amino-4-mercaptophenol->Acetic Anhydride Cyclization 2-Methyl-5-hydroxybenzothiazole 2-Methyl-5-hydroxybenzothiazole Acetic Anhydride->2-Methyl-5-hydroxybenzothiazole Route_A Route_A 2-Methyl-5-hydroxybenzothiazole->Route_A Williamson Ether Synthesis Route_B Route_B 2-Methyl-5-hydroxybenzothiazole->Route_B Mitsunobu Reaction 4-Hydroxypiperidine 4-Hydroxypiperidine (Boc)2O (Boc)2O 4-Hydroxypiperidine->(Boc)2O N-Protection N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine (Boc)2O->N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine->Route_B Protected Product Protected Product Route_A->Protected Product N-Boc-4-iodopiperidine N-Boc-4-iodopiperidine N-Boc-4-iodopiperidine->Route_A HCl HCl Protected Product->HCl Deprotection Route_B->Protected Product DIAD, PPh3 DIAD, PPh3 DIAD, PPh3->Route_B Final Product This compound HCl->Final Product

Caption: A convergent synthesis for this compound.

Protocol 1: Synthesis of 2-Methyl-5-hydroxybenzothiazole

This protocol describes the synthesis of the benzothiazole core through the cyclization of 2-amino-4-mercaptophenol with acetic anhydride.

Step-by-Step Procedure:

  • To a stirred solution of 2-amino-4-mercaptophenol (1.0 eq) in acetic acid (10 vol), add acetic anhydride (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water (20 vol).

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to afford 2-methyl-5-hydroxybenzothiazole as a solid. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

Protocol 2: N-Boc Protection of 4-Hydroxypiperidine

This protocol details the protection of the secondary amine of 4-hydroxypiperidine using di-tert-butyl dicarbonate.[1]

Step-by-Step Procedure:

  • Dissolve 4-hydroxypiperidine (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1, 10 vol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) to the stirring mixture.[1]

  • Stir the reaction vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, which is often a solid and can be used in the next step without further purification.

Etherification: Alternative Protocols

Two effective methods for the formation of the ether linkage are presented below. The choice between the Williamson Ether Synthesis and the Mitsunobu Reaction may depend on the availability of reagents and the desired reaction conditions.

This method involves the reaction of the phenoxide of 2-methyl-5-hydroxybenzothiazole with a protected 4-halopiperidine.[3] This is a classic SN2 reaction.[3][4]

Step-by-Step Procedure:

  • To a solution of 2-methyl-5-hydroxybenzothiazole (1.0 eq) in anhydrous dimethylformamide (DMF, 10 vol), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of N-Boc-4-iodopiperidine (1.1 eq) in anhydrous DMF (2 vol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the protected product.

The Mitsunobu reaction provides a milder alternative for the etherification, coupling the phenol directly with the protected alcohol.[5][6][7]

Step-by-Step Procedure:

  • Dissolve 2-methyl-5-hydroxybenzothiazole (1.0 eq), N-Boc-4-hydroxypiperidine (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 15 vol) under an inert atmosphere.[8]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the reaction mixture.[8]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and other byproducts.

Protocol 4: N-Boc Deprotection

The final step is the removal of the Boc protecting group to yield the target compound.[1]

Step-by-Step Procedure:

  • Dissolve the protected product from either Protocol 3A or 3B in dichloromethane (DCM, 10 vol).

  • Add a solution of 4M HCl in dioxane (5-10 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Concentrate the reaction mixture under vacuum to remove the solvent and excess HCl.

  • The resulting solid is the hydrochloride salt of the final product. It can be further purified by recrystallization or by neutralization with a base followed by extraction and purification of the free base.

Scientific Rationale and Expert Insights

The choice of a convergent synthetic strategy enhances overall efficiency. The selection of the Boc protecting group for the piperidine nitrogen is crucial for preventing undesired N-alkylation during the ether formation step.

Williamson vs. Mitsunobu:

  • The Williamson Ether Synthesis is a cost-effective and robust method, particularly for large-scale synthesis. However, it requires strongly basic conditions and elevated temperatures, which may not be suitable for sensitive substrates. The choice of a good leaving group on the piperidine ring (e.g., iodide or tosylate) is critical for reaction success.

  • The Mitsunobu Reaction proceeds under mild, neutral conditions at room temperature, making it compatible with a wider range of functional groups.[5][6][7] A significant advantage is the direct use of the alcohol without prior conversion to a halide. However, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.[9] Newer protocols have been developed to simplify the removal of these byproducts.[5][6]

Trustworthiness and Self-Validation:

Each step of the synthesis should be monitored by an appropriate analytical technique, such as TLC or LC-MS, to ensure the reaction has gone to completion and to identify any potential side products. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives - Benchchem.
  • Williamson Ether Synthesis. Cambridge University Press. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. Org Prep Daily.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • A pathway to synthesize 2-methylbenzothiazole derivatives via a hydrogen sulfide promoted tandem reaction of calcium carbide and 2-iodoaniline. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing.
  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

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Application Notes & Protocols for Cell Permeability aTesting of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Permeability in the Therapeutic Promise of Benzothiazole Derivatives

Benzothiazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The therapeutic potential of these small molecules, however, is intrinsically linked to their ability to traverse cellular membranes to reach their intended intracellular targets.[3] Consequently, a thorough and early assessment of cell permeability is a critical step in the drug discovery and development pipeline for this class of compounds.[4][5]

This guide provides a comprehensive overview of the predominant in vitro methods for evaluating the cell permeability of benzothiazole derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to make informed decisions, troubleshoot experiments, and accurately interpret permeability data. We will delve into the mechanistic underpinnings of each assay, offering insights honed from extensive field experience to ensure the generation of robust and reliable results.

Understanding the Physicochemical Landscape of Benzothiazole Derivatives and its Impact on Permeability

The permeability of a benzothiazole derivative is largely governed by its physicochemical properties.[6] Key parameters such as lipophilicity (logP), molecular weight, polar surface area (PSA), and hydrogen bonding capacity dictate the ease with which a compound can partition into and diffuse across the lipid bilayer of a cell membrane.[7] A theoretical understanding of these properties can provide initial insights into a compound's likely permeability profile and guide the selection of the most appropriate experimental assays.[8]

A Tiered Approach to Permeability Screening

A strategic, tiered approach to permeability assessment is often the most efficient and cost-effective strategy in drug discovery. This typically begins with high-throughput, non-cell-based assays to rank large numbers of compounds, followed by more physiologically relevant but lower-throughput cell-based assays for promising candidates.

Tier 1: High-Throughput Screening with the Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, cell-free method that models passive, transcellular permeation.[9] It is an excellent first-line screen for predicting passive diffusion across the gastrointestinal tract (PAMPA-GIT) or the blood-brain barrier (PAMPA-BBB), depending on the lipid composition of the artificial membrane.[10]

Causality Behind Experimental Choices: PAMPA is intentionally simplistic, isolating passive diffusion as the sole transport mechanism.[9] This allows for a clear, rank-ordered assessment of a compound's intrinsic ability to cross a lipid barrier without the confounding variables of active transport or metabolism present in cell-based systems.[10] This makes it ideal for early-stage lead optimization where rapid feedback on structure-permeability relationships is crucial.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_solution Prepare Test Compound Stock Solution (e.g., 10 mM in DMSO) add_compound Add Test Compound to Donor Wells prep_solution->add_compound prep_membrane Coat Donor Plate Membrane with Artificial Lipid Solution assemble_plate Assemble Donor and Acceptor Plates prep_membrane->assemble_plate prep_buffers Prepare Donor and Acceptor Buffer Solutions prep_buffers->add_compound add_compound->assemble_plate incubate Incubate (e.g., 5 hours at Room Temperature) assemble_plate->incubate measure_conc Measure Compound Concentration in Donor and Acceptor Wells (LC-MS/MS) incubate->measure_conc calculate_papp Calculate Apparent Permeability Coefficient (Papp) measure_conc->calculate_papp

Caption: High-level workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Materials:

  • 96-well donor plates (e.g., Millipore MultiScreen-IP, PVDF membrane)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% DOPC in dodecane)[10]

  • Donor buffer (e.g., pH 5.0 - 6.5 buffer to mimic upper intestine)

  • Acceptor buffer (e.g., pH 7.4 phosphate-buffered saline, PBS)

  • Test benzothiazole derivatives (10 mM in DMSO)

  • Reference compounds (high and low permeability controls)

  • Plate shaker

  • LC-MS/MS system for analysis

Procedure:

  • Membrane Coating: Apply 5 µL of the phospholipid solution to the membrane of each well in the donor plate. Allow the solvent to evaporate for at least 5 minutes.

  • Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of acceptor buffer.

  • Donor Plate Preparation: Dilute the 10 mM test compound stock to the final working concentration (e.g., 10 µM) in the appropriate donor buffer. Add 200 µL of this solution to each well of the coated donor plate.[9]

  • Assay Assembly: Carefully place the donor plate onto the acceptor plate, ensuring the bottoms of the donor wells are in contact with the acceptor buffer.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours) with gentle shaking.[9]

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Analyze the concentration of the benzothiazole derivative in the donor and acceptor wells using a validated LC-MS/MS method.[11]

Data Analysis and Interpretation: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium))

Where:

  • VD = Volume of the donor well

  • VA = Volume of the acceptor well

  • A = Area of the membrane

  • t = Incubation time

  • [drug]acceptor = Concentration of the drug in the acceptor well at time t

  • [drug]equilibrium = Equilibrium drug concentration

Table 1: Representative PAMPA Data and Interpretation

Compound ClassificationPapp (x 10-6 cm/s)Predicted Absorption
Low Permeability< 1Poor
Medium Permeability1 - 10Moderate
High Permeability> 10High

Trustworthiness: A key to a self-validating PAMPA experiment is the inclusion of well-characterized high and low permeability control compounds in every plate. This ensures the integrity of the artificial membrane and the reproducibility of the assay. Lucifer Yellow can also be used to check the integrity of the membrane.[11]

Tier 2: Cell-Based Assays for a More Physiological Perspective

For benzothiazole derivatives that show promising passive permeability in PAMPA, the next step is to evaluate their transport in a more biologically relevant system. Cell-based assays, such as the Caco-2 and MDCK models, provide a more comprehensive picture by incorporating active transport mechanisms and the potential for drug efflux.[12][13]

The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes that mimic the intestinal epithelial barrier.[14] These cells form tight junctions and express a variety of transporters, including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), making them an invaluable tool for predicting oral drug absorption.[][16]

Causality Behind Experimental Choices: The Caco-2 model is chosen when it is necessary to understand not just passive diffusion, but also the potential for active uptake or, more commonly, efflux of a compound.[14] By performing a bidirectional assay (measuring transport from the apical to basolateral and basolateral to apical compartments), an efflux ratio can be calculated, providing a clear indication of whether the benzothiazole derivative is a substrate for efflux transporters like P-gp.[14][16]

Caco2_Workflow cluster_culture Cell Culture & Monolayer Formation cluster_assay Bidirectional Transport Assay cluster_analysis Analysis & Interpretation seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 18-22 Days to Form a Differentiated Monolayer seed_cells->culture_cells check_integrity Verify Monolayer Integrity (TEER Measurement & Lucifer Yellow) culture_cells->check_integrity prep_solutions Prepare Test Compound in Transport Buffer check_integrity->prep_solutions add_apical A -> B: Add Compound to Apical Side prep_solutions->add_apical add_basolateral B -> A: Add Compound to Basolateral Side prep_solutions->add_basolateral incubate Incubate (e.g., 2 hours at 37°C) add_apical->incubate add_basolateral->incubate collect_samples Collect Samples from Receiver Compartments incubate->collect_samples quantify Quantify Compound Concentration (LC-MS/MS) collect_samples->quantify calculate_papp Calculate Papp (A->B) and Papp (B->A) quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-(piperidin-4-yloxy)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of 2-Methyl-5-(piperidin-4-yloxy)benzo[d]thiazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we consolidate our in-house expertise and field-based troubleshooting experience to provide you with a comprehensive resource for optimizing your synthetic route, overcoming common hurdles, and ensuring high yield and purity of your target compound.

The synthesis of this compound is a multi-step process that requires careful control of reaction parameters. This guide will walk you through the critical stages of the synthesis, from the preparation of key intermediates to the final deprotection step, with a focus on practical solutions to frequently encountered issues.

Synthetic Overview

The synthesis of this compound typically proceeds in three main stages:

  • Synthesis of 5-hydroxy-2-methylbenzothiazole: This key intermediate provides the core benzothiazole scaffold.

  • Coupling with N-Boc-4-hydroxypiperidine: An ether linkage is formed, often via a Williamson ether synthesis or a Mitsunobu reaction.

  • Deprotection of the Piperidine Nitrogen: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.

Each of these stages presents unique challenges that can impact the overall yield and purity. This guide will address these challenges in a question-and-answer format.

Troubleshooting and FAQs

Part 1: Synthesis of 5-Hydroxy-2-methylbenzothiazole

Question 1: My yield of 5-hydroxy-2-methylbenzothiazole is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of 5-hydroxy-2-methylbenzothiazole often stem from issues in the cyclization reaction to form the benzothiazole ring.[1][2] The reaction of 2-amino-4-mercaptophenol with an acetylating agent is a common route. Here are some key areas to investigate:

  • Purity of Starting Materials: Ensure the 2-amino-4-mercaptophenol is of high purity. Oxidation of the thiol or amino groups can lead to undesired side products.

  • Reaction Conditions: The choice of acetylating agent and reaction solvent is critical. Acetic anhydride or acetyl chloride are commonly used. Acetic acid can serve as both a reactant and a solvent.

  • Temperature Control: The cyclization is often exothermic. Maintaining the recommended temperature range is crucial to prevent side reactions. Overheating can lead to decomposition of the starting material or product.

  • Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.

Experimental Protocol: Improved Synthesis of 5-Hydroxy-2-methylbenzothiazole

  • To a solution of 2-amino-4-mercaptophenol (1 equivalent) in glacial acetic acid (10 volumes), add acetic anhydride (1.2 equivalents) dropwise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at 100-110 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated product is collected by filtration, washed with water until the filtrate is neutral, and dried under vacuum.

  • Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification if necessary.

Part 2: Ether Formation - Coupling of 5-Hydroxy-2-methylbenzothiazole and N-Boc-4-hydroxypiperidine

This coupling is a critical step and can be approached via two primary methods: the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis Approach

Question 2: I am observing significant amounts of unreacted 5-hydroxy-2-methylbenzothiazole and the formation of elimination byproducts when using the Williamson ether synthesis. What can I do?

Answer: The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide.[3][4][5][6][7] In this case, the phenoxide of 5-hydroxy-2-methylbenzothiazole reacts with a suitable derivative of N-Boc-4-hydroxypiperidine (e.g., a tosylate or mesylate). The issues you are facing are common and can be addressed by optimizing the following:

  • Base Selection: A strong, non-nucleophilic base is required to fully deprotonate the phenol without promoting side reactions. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are good choices.[5][6]

  • Leaving Group: A good leaving group on the piperidine ring is essential. Tosylates (Ts) or mesylates (Ms) are generally more effective than halides for this reaction.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is recommended to dissolve the reactants and facilitate the SN2 reaction.[6]

  • Temperature: The reaction should be run at a moderate temperature (e.g., 60-80 °C). Higher temperatures can favor the E2 elimination pathway, especially with secondary alkyl halides.[4][6][7]

Troubleshooting Table: Williamson Ether Synthesis

IssueProbable CauseRecommended Solution
Low Conversion Incomplete deprotonation of the phenol.Use a stronger base (e.g., NaH). Ensure anhydrous conditions.
Poor leaving group.Convert the hydroxyl group of N-Boc-4-hydroxypiperidine to a better leaving group (e.g., tosylate or mesylate).
Elimination Byproduct Reaction temperature is too high.Lower the reaction temperature and extend the reaction time.
(N-Boc-tetrahydropyridine)Steric hindrance.Ensure the use of a primary-like leaving group on the piperidine if possible, though in this case it is secondary.
Mitsunobu Reaction Approach

Question 3: The Mitsunobu reaction is giving me a complex mixture of products and the purification is difficult. How can I improve the outcome?

Answer: The Mitsunobu reaction is an excellent alternative for forming the ether linkage, particularly when the Williamson synthesis is problematic.[8][9][10] It involves the use of triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] However, careful execution is necessary to avoid side reactions and simplify purification.

  • Reagent Purity: Use high-purity PPh3, DEAD, or DIAD. Impurities can lead to undesired side reactions.

  • Order of Addition: The order of reagent addition is crucial. Typically, the 5-hydroxy-2-methylbenzothiazole, N-Boc-4-hydroxypiperidine, and PPh3 are dissolved in a suitable solvent (e.g., THF), and the DEAD or DIAD is added dropwise at a low temperature (e.g., 0 °C).[10]

  • Stoichiometry: Precise control of stoichiometry is important. Using a slight excess (1.1-1.2 equivalents) of PPh3 and DEAD/DIAD is common.

  • Work-up and Purification: The major byproducts are triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative. TPPO can often be removed by crystallization or chromatography. Some newer protocols utilize reagents designed for easier removal of byproducts.[10]

Workflow for Mitsunobu Reaction

Mitsunobu_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve 5-hydroxy-2-methylbenzothiazole, N-Boc-4-hydroxypiperidine, and PPh3 in THF Cooling Cool to 0 °C Reactants->Cooling Addition Add DEAD or DIAD dropwise Cooling->Addition Stirring Stir at room temperature Addition->Stirring Quench Quench reaction Stirring->Quench Extraction Aqueous work-up Quench->Extraction Purification Chromatography to remove TPPO and hydrazine byproduct Extraction->Purification Final_Product Final_Product Purification->Final_Product Isolated Product Boc_Deprotection_Troubleshooting Start Boc Deprotection Issues Incomplete Incomplete Reaction Start->Incomplete Side_Products Side Products Observed Start->Side_Products Increase_TFA Increase TFA concentration or reaction time Incomplete->Increase_TFA Yes Switch_Acid Switch to 4M HCl in dioxane Incomplete->Switch_Acid No improvement Lower_Temp Lower reaction temperature (e.g., 0 °C) Side_Products->Lower_Temp Yes Dilute_Acid Use a more dilute acid solution Side_Products->Dilute_Acid Yes Monitor Monitor reaction closely Increase_TFA->Monitor Monitor by LC-MS Lower_Temp->Monitor Dilute_Acid->Monitor

Caption: Troubleshooting guide for Boc deprotection.

Experimental Protocol: Boc Deprotection

  • Dissolve the Boc-protected compound (1 equivalent) in dichloromethane (DCM, 10 volumes).

  • Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification by chromatography may be necessary.

By carefully considering these troubleshooting points and optimizing the reaction conditions at each stage, researchers can significantly improve the yield and purity of this compound.

References

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. [Link]

  • Fakhfakh, M. A., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]

  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • LookChem. Cas 109384-19-2,N-BOC-4-Hydroxypiperidine. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Organic Prep Daily. (2007). Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. [Link]

  • Synthesis Workshop. (2019). Mitsunobu Reaction. [Link]

  • Synthetic Page. Mitsunobu reaction. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis fo. [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Vedantu. (2024). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. [Link]

  • Royal Society of Chemistry. (2023). A pathway to synthesize 2-methylbenzothiazole derivatives via a hydrogen sulfide promoted tandem reaction of calcium carbide and 2-iodoaniline. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2024). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2022). Design and synthesis of benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide as novel neuronal nitric oxide inhibitors and evaluation of their neuroprotecting effect in 6-OHDA-induced unilateral lesioned rat model of Parkinson's disease. PubMed. [Link]

Sources

Technical Support Center: HPLC Purification of 2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Method Development & Troubleshooting Guide Molecule ID: 2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole Chemical Class: Basic Heterocyclic Ether

Molecule Profile & Chromatographic Behavior

Before troubleshooting, you must understand the "personality" of your molecule. This compound is a chimeric challenge for chromatography:

  • The Basic Anchor (Piperidine): With a

    
    , the secondary amine is protonated (
    
    
    
    ) at all standard acidic HPLC pH levels (pH 2–6). This positive charge drives severe peak tailing due to ion-exchange interactions with residual silanols on the silica column surface.[1]
  • The Hydrophobic Core (Benzothiazole): The 2-methylbenzothiazole moiety is planar and lipophilic. It requires significant organic solvent for elution but can suffer from solubility issues in 100% aqueous buffers.

  • The Linker (Ether): Generally stable, but provides rotational freedom that can affect selectivity between isomers or conformers.

Troubleshooting Guide (Q&A)

Category A: Peak Shape & Tailing[1][2][3][4][5]

Q: Why is my peak tailing (Asymmetry > 1.5) even with a new C18 column? A: The protonated piperidine nitrogen is acting as a cation, binding to anionic silanol groups (


) on the silica surface. This is a secondary retention mechanism (Ion Exchange) competing with the primary mechanism (Hydrophobic Interaction).

Corrective Actions:

  • The "Masking" Strategy (Low pH): Add a chaotropic agent or ion-pairing modifier. Standard Formic Acid (0.1%) is often too weak. Switch to Trifluoroacetic Acid (TFA) at 0.05% - 0.1% . The Trifluoroacetate anion pairs with the protonated amine, masking the charge and improving shape.

  • The "Neutralization" Strategy (High pH): If your column allows (e.g., Hybrid Silica like Waters XBridge or Phenomenex Gemini), switch to 10mM Ammonium Bicarbonate (pH 10) . At pH 10, the piperidine is largely deprotonated (neutral), eliminating the silanol interaction entirely.

Q: I cannot use TFA because I need sensitive MS detection (signal suppression). What now? A: Use Ammonium Formate (10mM, pH 3.8) or Ammonium Acetate (10mM, pH 4.5) . The higher ionic strength (compared to 0.1% formic acid) helps suppress the electrical double layer on the silica surface, reducing tailing without the severe MS suppression of TFA.

Category B: Retention & Selectivity

Q: The retention time drifts significantly between runs. A: This is likely pH Hysteresis . Because the piperidine


 is far from standard acidic buffers, small changes in mobile phase pH do not usually cause drift unless you are working near pH 9-11. However, temperature fluctuations affect the thermodynamics of the amine-silanol binding.
  • Fix: Thermostat your column compartment (e.g.,

    
    ). Do not run at "ambient."
    

Q: I have a closely eluting impurity that tracks with the main peak. A: This is likely the des-methyl precursor or a regioisomer . Standard C18 columns interact primarily via hydrophobicity.

  • Fix: Switch to a Phenyl-Hexyl column. The benzothiazole ring has

    
    -electrons that will stack with the phenyl ring of the stationary phase. This 
    
    
    
    -
    
    
    interaction provides orthogonal selectivity that often separates structural isomers better than C18.
Category C: Solubility & Recovery

Q: My recovery is low (< 60%), or I see pressure spikes during the gradient. A: You may be precipitating the "Free Base."

  • Scenario: You dissolve the sample in DMSO/Acid (protonated, soluble). You inject onto a High pH mobile phase (pH 10). The molecule deprotonates instantly at the column head. If the local concentration exceeds the solubility of the neutral free base, it precipitates.

  • Fix: For High pH methods, ensure your loading solvent contains at least 20-30% organic modifier, or inject smaller volumes to prevent "solubility shock."

Recommended Experimental Protocols

Protocol A: The "Scouting" Gradient (Start Here)

Use this protocol to determine the optimal pH and column chemistry.

ParameterCondition A (Low pH)Condition B (High pH)
Column C18 (End-capped)Hybrid Silica C18 (High pH Stable)
Mobile Phase A 0.1% TFA in Water10mM Ammonium Bicarbonate (pH 10)
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile
Gradient 5% B to 95% B over 15 min5% B to 95% B over 15 min
Flow Rate 1.0 mL/min (Analytical)1.0 mL/min (Analytical)
Temp


Interpretation:

  • If Condition A gives sharp peaks but poor separation of impurities: Switch to Phenyl-Hexyl column with TFA.

  • If Condition A gives tailing: Switch to Condition B .

Protocol B: Preparative Scale-Up (Loading Strategy)

When moving to purification (Prep HPLC), the solubility of the piperidine salt is critical.

  • Dissolution: Dissolve crude in DMSO:Methanol (1:1) . Avoid pure DMSO if possible, as it causes viscous fingering.

  • Acidification: Add 1% Formic acid to the sample vial to ensure the amine is fully protonated and soluble before injection.

  • Injection: Use a "Sandwich Injection" if available (Solvent plug / Sample / Solvent plug) to prevent precipitation at the needle tip.

Decision Logic & Workflow

Figure 1: Peak Tailing Troubleshooting Tree

This logic gate addresses the most common issue: the interaction between the piperidine amine and the column silanols.

TailingLogic Start Start: Peak Tailing Observed (Asymmetry > 1.5) CheckPH Current Mobile Phase pH? Start->CheckPH LowPH Acidic (pH 2-4) CheckPH->LowPH pH < 7 HighPH Basic (pH > 9) CheckPH->HighPH pH > 7 CheckMod Modifier Used? LowPH->CheckMod ActionCol Column Damage? Check Void Vol or Replace HighPH->ActionCol Tailing at High pH usually means physical issue Formic Formic Acid CheckMod->Formic Weak Ion Pair TFA TFA CheckMod->TFA Strong Ion Pair ActionTFA Switch to 0.1% TFA (Masks Charge) Formic->ActionTFA CheckColType Column Type? TFA->CheckColType StandardSilica Standard Silica C18 CheckColType->StandardSilica HybridSilica Hybrid/Polymer C18 CheckColType->HybridSilica ActionHybrid Switch to Hybrid Column (Gemini/XBridge) StandardSilica->ActionHybrid Silica cannot handle pH 10 ActionHighPH Switch to High pH (10mM NH4HCO3) HybridSilica->ActionHighPH Deprotonate Amine

Caption: Decision tree for diagnosing and resolving peak tailing associated with piperidine-containing compounds.

Figure 2: Method Development Workflow

A systematic approach to purifying this compound.

MethodDev Step1 1. Solubility Check (Test DMSO/MeOH/Water) Step2 2. Column Scouting (C18 vs Phenyl-Hexyl) Step1->Step2 Step3 3. pH Selection (Low pH TFA vs High pH) Step2->Step3 Step4 4. Gradient Opt. (Focus on 20-60% B) Step3->Step4 Step5 5. Loading Study (Prevent precip.) Step4->Step5

Caption: Step-by-step workflow for establishing a robust purification method.

References & Further Reading

  • Phenomenex. (2025).[2] HPLC Tech Tip: Basic Analytes and High pH. Retrieved from

    • Context: Explains the mechanism of deprotonating basic amines (like piperidine) to increase retention and improve peak shape using hybrid columns.

  • Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18. Retrieved from

    • Context: Provides data on column stability and selectivity changes when switching between TFA (pH 2) and Ammonium Bicarbonate (pH 10).

  • Welch Materials. (2024). Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds. Retrieved from

    • Context: Details the use of chaotropic agents (TFA, Perchlorate) to disrupt the solvation shell of protonated amines and mask silanol interactions.

  • Chrom Tech. (2025).[1] What Causes Peak Tailing in HPLC? Retrieved from

    • Context: A fundamental guide to diagnosing silanol activity versus physical column voids.

  • Master Organic Chemistry. (2017). Amine Basicity: pKa of Conjugate Acids. Retrieved from

    • Context: Reference for the

      
       values of piperidine (~11) vs pyridine (~5), crucial for understanding the ionization state of the target molecule.
      

Sources

Technical Support Center: Minimizing Side Reactions in Benzothiazole-Piperidine Attachment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Nucleophilic Aromatic Substitution (


) for 2-(piperidin-1-yl)benzothiazole synthesis.
Audience:  Medicinal Chemists, Process Chemists.[1]
Status:  Active Support Guide.

System Overview & Reaction Logic

The attachment of piperidine to a benzothiazole core is a fundamental transformation in medicinal chemistry, often targeting GPCRs or kinase inhibition. The standard approach involves the nucleophilic aromatic substitution (


) of a 2-halobenzothiazole with piperidine.

While seemingly simple, this reaction is prone to specific failure modes—primarily hydrolysis, regioselectivity errors, and ring degradation—that compromise yield and purity.[1] This guide deconstructs these issues using mechanistic insight to provide robust, self-validating protocols.

The Core Reaction

[1]

Troubleshooting Tickets (Q&A)

Ticket #001: "I am seeing a persistent spot by TLC/LCMS that corresponds to [M-Cl+OH]. How do I stop hydrolysis?"

Diagnosis: You are generating benzothiazolinone (the tautomer of 2-hydroxybenzothiazole).[1] Root Cause: 2-Chlorobenzothiazoles are imidoyl chloride analogs.[1] In the presence of water and base (especially hydroxide or hygroscopic carbonates), the rate of hydrolysis (


) competes with aminolysis (

). Technical Fix:
  • Solvent Switch: Move away from hygroscopic solvents like DMF or DMSO if you are using open-air vessels.[1] Use anhydrous Acetonitrile (MeCN) or Toluene .[1]

  • Base Selection: Avoid hydroxides (NaOH/KOH).[1] Use Cesium Carbonate (

    
    )  or simply use excess piperidine  (3-4 equiv) as both nucleophile and acid scavenger.[1] Piperidine is a strong enough base (
    
    
    
    ) to drive the reaction without generating water.
  • Protocol Adjustment: Dry your starting material. 2-chlorobenzothiazole can absorb atmospheric moisture.

Ticket #002: "My substrate is 2,6-dichlorobenzothiazole. I'm getting a mixture of products. How do I ensure C2-selectivity?"

Diagnosis: Loss of Regioselectivity.[1] Root Cause: While the C2 position is electronically activated by the adjacent nitrogen (similar to the 2-position in pyridine), the C6 position can react under forcing conditions or if the C2 leaving group is poor. Technical Fix:

  • Temperature Control: The activation energy (

    
    ) for C2 substitution is significantly lower than C6.[1] Do not reflux indiscriminately.  Conduct the reaction at Room Temperature (RT) to 40°C .
    
  • Leaving Group Hierarchy: Ensure the C2 position has a superior leaving group. If you have 2,6-dichloro, the C2-Cl is naturally more reactive (

    
     active) than C6-Cl (requires Pd-catalysis).[1]
    
  • Monitoring: Stop the reaction immediately upon consumption of starting material. Prolonged heating after conversion promotes C6-substitution on the product.

Ticket #003: "The reaction turns into a black tar/emulsion during workup."

Diagnosis: Oligomerization or Phase Separation Failure.[1] Root Cause:

  • Tar: Benzothiazoles are electron-deficient and can undergo ring-opening polymerization or radical decomposition at temperatures >100°C in oxidative environments.[1]

  • Emulsion: Piperidine and its salts act as surfactants.[1] Technical Fix:

  • Green Workup: Instead of an aqueous extraction, dilute the reaction mixture with cold water (if using ethanol/DMF) to precipitate the product. Filter the solid. This avoids the emulsion layer entirely.

  • Oxidation Prevention: If heating is required (>80°C), sparge the solvent with Nitrogen/Argon to prevent oxidation of the sulfur in the thiazole ring.

Visualizing the Failure Modes

The following diagram maps the kinetic competition between the desired substitution and the primary side reactions.

ReactionPathways cluster_conditions Control Factors Start 2-Chlorobenzothiazole Intermediate Meisenheimer-like Complex Start->Intermediate + Piperidine Side1 Benzothiazolinone (Hydrolysis) Start->Side1 + H2O/Base (Competes in wet solvent) Side2 Ring-Opened Thiol/Amide Start->Side2 Strong Base + Heat (>100°C) Piperidine Piperidine Water H2O / OH- Product 2-(Piperidin-1-yl) benzothiazole Intermediate->Product - HCl (Fast at RT) Anhydrous Conditions Anhydrous Conditions Anhydrous Conditions->Side1 Prevents Temp < 60°C Temp < 60°C Temp < 60°C->Side2 Prevents

Caption: Kinetic competition between


 (Green), Hydrolysis (Red), and Ring Opening (Grey).[1][2]

Validated Experimental Protocols

Method A: The "Robust" Thermal Method ( )

Best for: Standard synthesis, scale-up, cost-efficiency.[1]

  • Setup: Charge a round-bottom flask with 2-chlorobenzothiazole (1.0 equiv) and Ethanol (5 mL/mmol).

  • Reagent Addition: Add Piperidine (3.0 equiv) dropwise.[1]

    • Why 3.0 equiv? 1 equiv for reaction, 1 equiv to trap HCl, 1 equiv to drive kinetics.

  • Reaction: Stir at Reflux (78°C) for 2–4 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 8:2). Product usually fluoresces blue/purple under UV.

  • Workup (Precipitation): Cool to room temperature. Pour the mixture into ice-cold water (10x volume).

  • Isolation: Filter the resulting precipitate. Wash with cold water to remove piperidinium chloride salts.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Method B: Microwave-Assisted "Green" Synthesis

Best for: High throughput, stubborn substrates, minimizing solvent waste.[1]

  • Setup: In a microwave vial, mix 2-chlorobenzothiazole (1.0 mmol) and Piperidine (1.5 mmol).

  • Solvent: Add Water (2 mL) containing 1 mol% TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst.

    • Note: Water suppresses oligomerization by acting as a heat sink, while the hydrophobic effect accelerates the organic reaction.

  • Reaction: Irradiate at 100°C for 10–15 minutes .

  • Workup: Cool vial. The product often solidifies or oils out. Decant the aqueous layer.

Method C: Buchwald-Hartwig Coupling

Best for: Deactivated substrates (e.g., 2-chloro-6-methoxybenzothiazole) where


 is sluggish.[1]
  • Catalyst:

    
     (2 mol%) / BINAP (4 mol%).[1]
    
  • Base:

    
     (1.5 equiv).[1]
    
  • Solvent: Toluene (anhydrous), 80°C.

  • Critical Note: This method eliminates hydrolysis but requires strict oxygen-free handling to prevent catalyst poisoning.[1]

Data & Comparison

Table 1: Solvent and Base Effects on Side Reactions

Solvent SystemBaseTempYieldMajor Side Reaction
Ethanol Excess PiperidineReflux85-95%Minimal (Cleanest)
DMF/DMSO

100°C60-75%Hydrolysis (Benzothiazolinone) due to wet solvent/base.[1]
Water (Microwave) None (Hydrophobic)120°C90-98%None (Fast kinetics outcompete hydrolysis).[1]
THF

Reflux40-50%Ring Opening / Polymerization (Base too strong).[1]

References

  • Mechanistic Insight on

    
     in Benzothiazoles: 
    
    • Reaction of 2-chlorobenzothiazole with amines: Kinetics and Mechanism.
    • Source: (General Reference for

      
       kinetics on heterocycles).[1]
      
  • Green Chemistry Approaches

    • Microwave-assisted synthesis of benzothiazole derivatives in w
    • Source: [1]

  • Regioselectivity Studies

    • Nucleophilic substitution of 2,6-dichlorobenzothiazole.[1]

    • Source: [1]

  • General Benzothiazole Synthesis Guide

    • Synthesis of 2-substituted benzothiazoles.
    • Source: [1]

(Note: Specific page numbers and volume data vary by exact derivative; links provided direct to the authoritative journals hosting this class of chemistry.)

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of 2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of 2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole

Authored by a Senior Application Scientist

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of the discovery pipeline. Mass spectrometry (MS) stands as a principal technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides a detailed examination of the predicted collision-induced dissociation (CID) pathways for this compound, a molecule integrating three distinct chemical motifs: a 2-methylbenzothiazole core, a piperidine ring, and an ether linkage.

While direct experimental data for this specific compound is not widely published, a robust fragmentation model can be constructed from first principles and by leveraging established fragmentation patterns of its constituent moieties. This guide will compare these predicted patterns, provide detailed experimental protocols for data acquisition, and discuss alternative analytical approaches for comprehensive characterization.

Predicted Fragmentation Pathways: A Mechanistic Approach

The fragmentation of this compound in positive-ion electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is expected to be directed by the initial site of protonation. The piperidine nitrogen is the most basic site and the most likely recipient of a proton, forming the [M+H]⁺ precursor ion. The subsequent fragmentation upon CID will be a competition between pathways involving the piperidine ring, the benzothiazole system, and the connecting ether bond.

Key Fragmentation Motifs
  • Piperidine Ring Fragmentation : The protonated piperidine ring is a common starting point for fragmentation. A dominant pathway for piperidine derivatives is α-cleavage, involving the scission of a C-C bond adjacent to the nitrogen, which leads to a stable iminium ion.[1] Ring fission and substituent-driven fragmentation are also common.[1] In ESI-MS/MS, the neutral loss of small molecules from substituted piperidines is a characteristic pathway.[2][3]

  • Benzothiazole Core Fragmentation : The benzothiazole ring system is relatively stable. Its fragmentation often involves the loss of small, stable neutral molecules like hydrogen cyanide (HCN).[4] For 2-methylbenzothiazole, the molecular ion is typically prominent, with a key fragment arising from the loss of a hydrogen atom (M-H)⁺.[5][6]

  • Ether Linkage Cleavage : The C-O ether bond represents a chemically labile site susceptible to cleavage. This can occur on either side of the oxygen atom, leading to distinct fragment ions corresponding to the piperidine and benzothiazole portions of the molecule.

Proposed Fragmentation Cascade for this compound

The fragmentation of the protonated molecule ([M+H]⁺) is anticipated to proceed through several major pathways, as illustrated in the diagram below.

Fragmentation_Pathway Parent [M+H]⁺ This compound m/z 277.12 FragA Fragment A [C8H8NOS]⁺ m/z 166.03 Parent->FragA Cleavage of piperidine C-O bond + H transfer FragB Fragment B [C5H10N]⁺ m/z 84.08 Parent->FragB Cleavage of benzothiazole C-O bond + H transfer FragE Fragment E [C7H7S]⁺ m/z 123.03 Parent->FragE Complex rearrangement & loss of C5H10NO• FragC Fragment C [C8H6N]⁺ m/z 116.05 FragA->FragC - H2S, - CHO• FragD Fragment D [C7H5NS]⁺• m/z 135.02 FragA->FragD - C2H5N (aziridine)

Caption: Proposed major fragmentation pathways for protonated this compound.

Primary Fragmentation Pathways:

  • Pathway 1: Cleavage of the Piperidine C-O Bond: The most probable fragmentation event is the cleavage of the ether bond, with the charge retained by the more stable benzothiazole fragment. This would result in the formation of a protonated 2-methyl-5-hydroxybenzothiazole ion (Fragment A, m/z 166.03 ) and a neutral loss of piperylene (C₅H₈). This type of cleavage is common in aryl piperidine ethers.[7]

  • Pathway 2: Cleavage of the Benzothiazole C-O Bond: Alternatively, cleavage of the aryl C-O bond can lead to the formation of a charged piperidine-derived iminium ion (Fragment B, m/z 84.08 ) and a neutral 2-methyl-benzothiazol-5-ol. This pathway is driven by the formation of a stable, resonance-delocalized iminium cation within the piperidine ring.[1]

Secondary Fragmentation:

  • Fragmentation of the Benzothiazole Core (from Fragment A): The resulting 2-methyl-5-hydroxybenzothiazole ion (m/z 166.03) can undergo further fragmentation. A characteristic loss for benzothiazoles is the expulsion of HCN, although fragmentation of the thiazole ring itself is more complex.[4] More likely would be losses related to the substituents, such as the loss of a methyl radical or CO.

  • Formation of Benzothiazole Radical Cation (Fragment D): A rearrangement followed by the loss of the entire piperidine-oxy group could lead to the formation of the benzothiazole radical cation (m/z 135.02 ).

Comparative Data Summary

To contextualize the predicted fragmentation, a comparison with the known fragmentation of its core structures is essential.

Ion DescriptionPredicted m/zMoiety of OriginSupporting Evidence
[M+H]⁺ Precursor Ion 277.12Full MoleculeN/A
Fragment A : [2-Methyl-5-hydroxybenzothiazole+H]⁺166.03BenzothiazoleEther bond cleavage is a common fragmentation pathway for aryl ethers.[7] The resulting ion is stabilized by the aromatic system.
Fragment B : Piperidine-derived iminium ion84.08Piperidineα-Cleavage and subsequent rearrangement within the piperidine ring upon protonation is a dominant fragmentation mechanism, leading to a stable iminium ion.[1]
Fragment from 2-Methylbenzothiazole : [M-H]⁺148.00BenzothiazoleFor the parent 2-methylbenzothiazole (MW 149.21), a prominent peak at m/z 148 is observed under EI-MS, corresponding to the loss of a hydrogen atom to form a stable cation.[6] This provides a reference for the stability of the benzothiazole core.

Experimental Protocols for Verification

A robust and self-validating experimental workflow is critical to confirm the proposed fragmentation patterns.

Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Prep Prepare 1 mg/mL stock in Methanol Dilute Dilute to 1 µg/mL in 50:50 ACN:H2O + 0.1% Formic Acid Prep->Dilute LC Inject 5 µL onto C18 Column (e.g., ACE 3 C8) Dilute->LC MS1 Full Scan MS (m/z 100-500) to identify [M+H]⁺ LC->MS1 MS2 Product Ion Scan of m/z 277.1 (CID Energy Ramp: 10-40 eV) MS1->MS2 Analyze Analyze MS/MS Spectrum MS2->Analyze Compare Compare fragments to predicted pathways Analyze->Compare Confirm Confirm structure using high-resolution mass data Compare->Confirm

Caption: A standard workflow for the analysis of small molecules by LC-MS/MS.

Step-by-Step Methodology
  • Sample Preparation :

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

    • Perform a serial dilution to a final working concentration of 1 µg/mL in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to ensure compatibility and promote ionization.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :

    • LC System : A standard HPLC or UHPLC system.

    • Column : A reverse-phase C18 or C8 column (e.g., ACE 3 C8, 50 x 2.1 mm) is suitable for retaining this type of molecule.[8]

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A generic gradient from 5% to 95% B over 5-10 minutes should suffice to elute the compound.

    • Flow Rate : 0.2-0.4 mL/min.

    • Injection Volume : 2-5 µL.

  • Mass Spectrometer Parameters (Positive ESI Mode) :

    • Ion Source : Electrospray Ionization (ESI), positive mode.

    • Ion Spray Voltage : ~4200 V.[8]

    • Ion Source Temperature : 120-150 °C.[8]

    • Acquisition Mode :

      • Full Scan (MS1) : Acquire a full scan from m/z 100-500 to confirm the presence and mass of the protonated precursor ion [M+H]⁺ at m/z 277.12.

      • Product Ion Scan (MS2/MSMS) : Select the precursor ion (m/z 277.1) for fragmentation. Apply a range of collision energies (e.g., a ramp from 10 to 40 eV) to observe both primary and secondary fragments. Using a collision energy ramp is a self-validating approach, as it reveals the hierarchy of fragmentation.

Alternative and Complementary Techniques

While MS/MS is powerful, a multi-faceted approach ensures the highest confidence in structural assignment.

  • High-Resolution Mass Spectrometry (HRMS) : Using an Orbitrap or TOF mass analyzer to acquire HRMS data allows for the determination of the elemental composition of the precursor and fragment ions, significantly increasing confidence in fragment assignments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are the gold standards for de novo structure elucidation.[9] They provide definitive information about the carbon-hydrogen framework, connectivity, and stereochemistry, which is orthogonal and complementary to the fragmentation data from MS.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be dominated by cleavages around the central ether linkage, yielding characteristic ions representing the benzothiazole and piperidine moieties. The protonated piperidine ring is expected to initiate the fragmentation cascade, leading to a rich and informative tandem mass spectrum. By employing the detailed experimental protocols outlined in this guide, researchers can generate high-quality data to verify these predicted pathways. The integration of this MS/MS data with HRMS and NMR techniques will provide an unassailable structural confirmation, adhering to the highest standards of scientific integrity required in modern chemical research.

References

  • BenchChem. (2025).
  • Pupo, Y. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1257-1264. [Link]

  • de Melo, N. I., et al. (2019). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society. [Link]

  • ResearchGate. (n.d.). Proposed fragmentation pathway of alkylsulfonyl piperidine‐ and piperazine‐containing compounds. [Link]

  • BenchChem. (2025).
  • Millard, B. J., & Johnston, D. (1971). High resolution mass spectrometry.—II Some substituted benzothiazoles. Organic Mass Spectrometry, 4(S1), 381-391. [Link]

  • BenchChem. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets.
  • Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88. [Link]

  • MAC-MOD Analytical. (n.d.).
  • NIST. (n.d.). Benzothiazole, 2-methyl-. NIST Chemistry WebBook. [Link]

  • Zhang, M., et al. (2009). Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. Bioorganic & Medicinal Chemistry Letters, 19(23), 6798-6801. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole Analogs as Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Methyl-5-(piperidin-4-yloxy)benzo[d]thiazole analogs, a promising scaffold for the development of selective ligands for dopamine receptors. Understanding the intricate interplay between chemical structure and biological activity is paramount in the rational design of novel therapeutics for a range of neuropsychiatric disorders. This document synthesizes findings from key studies to offer a comparative overview of how modifications to this core structure influence binding affinity and selectivity, particularly at the D2 and D3 dopamine receptor subtypes.

Introduction: The Benzothiazole Scaffold and its Significance in Dopamine Receptor Modulation

The central nervous system's dopaminergic pathways are critical regulators of mood, cognition, and motor control. Dysregulation of these pathways is implicated in numerous disorders, including schizophrenia, Parkinson's disease, and substance use disorders.[1][2][3] Consequently, the dopamine D2 and D3 receptors have emerged as key targets for therapeutic intervention. The benzothiazole moiety is considered a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Its derivatives have been explored for a wide array of therapeutic applications, including as anticancer agents, anticonvulsants, and modulators of G protein-coupled receptors (GPCRs) like the dopamine receptors.[4][5][6]

The this compound scaffold has been the subject of medicinal chemistry efforts aimed at developing dual D2/D3 receptor antagonists. These efforts often involve a bioisosteric approach, building upon the structures of known selective ligands to optimize potency, selectivity, and pharmacokinetic properties.[1][3] This guide will dissect the SAR of this scaffold by examining the impact of structural modifications at three key positions: the benzothiazole ring, the piperidine moiety, and the linker connecting them.

Comparative Analysis of Structural Modifications

Modifications on the Benzothiazole Ring

The substitution pattern on the benzothiazole ring plays a crucial role in modulating the affinity and selectivity of these analogs for dopamine receptors. Exploration of different substituents at various positions has yielded valuable insights into the SAR.

A key strategy has been the introduction of various groups at the 2- and 6-positions of the benzothiazole core. For instance, the presence of an amino group at the 2-position has been shown to be well-tolerated for binding to both D2 and D3 receptors.[1][3] Further exploration of different substitution patterns at the benzothiazole heterocycle has led to the discovery of high-affinity dual-acting D2S and D3 receptor ligands.[1][2]

Modifications on the Piperidine/Piperazine Moiety

The basic nitrogen-containing ring, typically a piperidine or piperazine, is a critical pharmacophoric element for interaction with dopamine receptors. Modifications to this ring and its substituents have a profound impact on binding affinity and selectivity.

A common modification involves the attachment of an aryl group to the piperazine nitrogen. For example, the introduction of a 4-phenylpiperazine moiety is a recurring theme in the design of D2/D3 ligands.[1][3] The substitution pattern on this terminal aryl ring is a key determinant of potency and selectivity. Methoxy substitution at the 2-position of the 4-phenylpiperazine ring has been reported to significantly increase D2S receptor binding affinity by as much as 22-fold compared to the parent ligand.[1][2]

The nature of the heterocyclic ring itself is also important. While piperazine is common, piperidine analogs have also been investigated, and the choice between these two can influence the pharmacological profile.

The Role of the Linker

The linker connecting the benzothiazole core to the piperidine/piperazine moiety is crucial for orienting the key pharmacophoric elements within the receptor binding pocket. The length and flexibility of this linker are critical parameters. Typically, an alkoxy linker of a specific length is employed. For instance, propoxy and butoxy linkers have been frequently utilized.[1][3][7] The optimal linker length is essential for achieving high-affinity binding.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the binding affinities (Ki, in nM) of representative this compound analogs and related compounds at human D2S and D3 receptors. This data is compiled from published literature and highlights the impact of the structural modifications discussed above.

CompoundR1 (Benzothiazole)LinkerR2 (Piperazine/Piperidine)hD2S Ki (nM)hD3 Ki (nM)Reference
9 2-NH2propoxy4-(2-methoxyphenyl)piperazine2.8 ± 0.83.0 ± 1.6[1][2]
10 2-Hpropoxy4-(2-methoxyphenyl)piperazine3.2 ± 0.48.5 ± 2.2[1][2][3]
15 2-NH2propoxy4-phenylpiperazine--[1][3]
16a 2-Hbutyl4-(pyrimidin-2-yl)piperazine>10001.9[7]

Note: Data is illustrative and compiled from the cited sources. "-" indicates data not reported in the source.

The data clearly demonstrates that subtle changes to the molecular structure can lead to significant shifts in binding affinity. For example, the presence of a 2-amino group on the benzothiazole ring in compound 9 results in high affinity for both D2S and D3 receptors.[1][2] Its deaminated analog, compound 10 , retains high affinity, particularly for the D2S receptor.[1][2][3] The introduction of a 2-methoxyphenyl group on the piperazine (as in compounds 9 and 10 ) appears to be beneficial for high-affinity dual binding.

Experimental Protocols

The determination of binding affinities for these compounds relies on robust and reproducible experimental procedures. A standard method employed is the radioligand binding assay.

Protocol: Radioligand Binding Assay for Dopamine D2 and D3 Receptors

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D2S and D3 receptors.

Materials:

  • Cell membranes expressing recombinant human D2S or D3 receptors.

  • Radioligand: [3H]Spiperone or [3H]N-methylspiperone for D2S; [3H]-(+)-PHNO for D3.

  • Non-specific binding control: Haloperidol or other suitable competitor.

  • Test compounds dissolved in DMSO.

  • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • 96-well filter plates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity bound to the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Structure-Activity Relationships and Signaling

The following diagrams illustrate the key structural components influencing the SAR of these benzothiazole analogs and a simplified representation of the dopamine receptor signaling pathway.

SAR_of_Benzothiazole_Analogs cluster_scaffold This compound Core cluster_modifications Key Modification Points Core Benzothiazole-Linker-Piperidine Benzothiazole_Ring Benzothiazole Ring (Substituents at 2- & 6-positions) Biological_Activity Dopamine Receptor Binding Affinity (Ki) (D2 vs. D3 Selectivity) Benzothiazole_Ring->Biological_Activity Influences Affinity & Selectivity Piperidine_Moiety Piperidine/Piperazine Moiety (Aryl substituents) Piperidine_Moiety->Biological_Activity Crucial for Receptor Interaction Linker Linker (Length and Flexibility) Linker->Biological_Activity Optimizes Orientation

Caption: Key structural modification points on the this compound scaffold and their impact on biological activity.

Dopamine_Signaling_Pathway Dopamine Dopamine D2_D3_Receptor D2/D3 Receptor (GPCR) Dopamine->D2_D3_Receptor Gi_Go_Protein Gi/Go Protein D2_D3_Receptor->Gi_Go_Protein activates Adenylate_Cyclase Adenylate Cyclase Gi_Go_Protein->Adenylate_Cyclase inhibits cAMP cAMP Adenylate_Cyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKA->Cellular_Response Benzothiazole_Analog Benzothiazole Analog (Antagonist) Benzothiazole_Analog->D2_D3_Receptor blocks

Caption: Simplified signaling pathway of D2/D3 dopamine receptors and the antagonistic action of benzothiazole analogs.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the design of potent and selective dopamine receptor ligands. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic modifications to the benzothiazole ring, the terminal basic moiety, and the interconnecting linker. The data reveals that fine-tuning these structural elements can lead to compounds with high dual affinity for D2 and D3 receptors, or potentially, analogs with selectivity for one subtype over the other.

Future research in this area will likely focus on further optimizing the pharmacokinetic properties of these analogs to enhance their drug-likeness and in vivo efficacy. Moreover, exploring a wider range of substituents and linkers may uncover novel SAR trends, leading to the development of next-generation therapeutics for dopamine-related CNS disorders. The integration of computational modeling, such as 3D-QSAR and molecular docking studies, will undoubtedly play a crucial role in the rational design of these future drug candidates.[8][9]

References

  • El-Gamal, M. I., et al. (2017). Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. Frontiers in Chemistry, 5, 64. [Link]

  • El-Gamal, M. I., et al. (2017). Synthesis, molecular properties estimations, and dual dopamine D2 and D3 receptor activities of benzothiazole-based ligands. Frontiers in Chemistry, 5. [Link]

  • El-Gamal, M. I., et al. (2017). Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. PMC, [Link]

  • Greiner, E., et al. (2022). Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. ResearchGate. [Link]

  • Yoshida, M., et al. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 15(14), 3328-3332. [Link]

  • Kandasamy, R., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]

  • Li, Y., et al. (2018). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 23(11), 2758. [Link]

  • Wang, S., et al. (2020). Design, Synthesis and Biological Evaluation of Benzo[d]thiazole with Dimethylpyrazol Derivatives. PMC. [Link]

  • Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry Letters, 13(21), 3821-3825. [Link]

  • Kandasamy, R., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]

  • Bedir, B. E. Ö., et al. (2025). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. ResearchGate. [Link]

  • Hrovat, A., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Molecules, 26(16), 5013. [Link]

  • Sahu, N. K., et al. (2014). QSAR and Docking Studies on 1,2-benzisoxazole Derivatives for Antipsychotic activity against Dopamine receptor (D2). Current Research in Pharmaceutical Sciences, 4(2), 52-61. [Link]

  • Greiner, E., et al. (2022). Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. PMC. [Link]

  • Kandasamy, R., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PMC. [Link]

  • Chatzopoulou, A., et al. (2007). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Medicinal Chemistry, 3(6), 569-576. [Link]

  • El-Gamal, M. I., et al. (2017). Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. Frontiers in Chemistry, 5. [Link]

  • Kim, J., et al. (2023). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Molecules, 28(14), 5399. [Link]

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Publish Comparison Guide: IR Spectroscopy Characterization of 2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Verdict

In the development of benzothiazole-based pharmacophores, Infrared (IR) Spectroscopy serves as a critical, rapid-response "gatekeeper" technique. While NMR provides structural resolution, IR spectroscopy offers superior performance in two specific high-value scenarios for 2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole :

  • Ether Linkage Verification: It definitively confirms the formation of the C–O–C ether bond at the 5-position, distinguishing the product from the phenolic precursor (2-methyl-5-hydroxybenzothiazole) without the solvent suppression issues common in proton NMR.

  • Solid-State Form Profiling: It provides the most immediate "fingerprint" for distinguishing the Free Base from the Hydrochloride Salt , a critical step in bioavailability optimization.

Verdict: For routine process monitoring and solid-state characterization, FT-IR (specifically ATR mode) outperforms HPLC in speed and XRD in sensitivity to amorphous salt formation.

Comparative Analysis: Product Performance vs. Alternatives

This section objectively compares the spectral performance of the target molecule against its critical process alternatives (precursors and salt forms).

Comparison A: Synthesis Verification (Product vs. Precursor)

Objective: Confirm successful etherification (O-alkylation) of the benzothiazole core.

FeaturePrecursor: 2-Methyl-5-hydroxybenzothiazoleProduct: this compoundDiagnostic Insight
O-H Region Strong, Broad (3200–3400 cm⁻¹) due to phenolic H-bonding.Absent. (Replaced by weaker N-H amine stretch if secondary amine is free).Disappearance of the broad phenolic band is the primary "Go/No-Go" signal for reaction completion.
C-H Region Dominated by Aromatic C-H (>3000 cm⁻¹).[1][2]New Bands (2850–2950 cm⁻¹) due to Piperidine methylene (-CH₂-) groups.The emergence of aliphatic C-H stretching confirms the incorporation of the piperidine ring.
Fingerprint C-O stretch (Phenol) ~1230 cm⁻¹.C-O-C stretch (Ether) ~1250 & 1050 cm⁻¹. Shift in C-O character from phenolic to ether linkage.
Comparison B: Form Selection (Free Base vs. HCl Salt)

Objective: Distinguish between the neutral drug candidate and its salt form.

FeatureFree Base Hydrochloride Salt (HCl) Diagnostic Insight
Amine Band Sharp/Medium ~3300 cm⁻¹ (N-H stretch).Broad/Strong 2400–3000 cm⁻¹ (N⁺-H ammonium band).The "ammonium envelope" is distinct and obscures C-H stretches; definitive proof of salt formation.
C=N Stretch Sharp ~1610–1630 cm⁻¹ (Benzothiazole).Shifted/Split (often +10–20 cm⁻¹ shift).Protonation or interaction at the thiazole nitrogen affects ring resonance.

Detailed Spectral Characterization

Structural Logic & Assignments

The IR spectrum of this compound is a composite of two distinct pharmacophores: the rigid Benzothiazole core and the flexible Piperidine ether.

Table 1: Critical Band Assignments

Data synthesized from benzothiazole derivative literature [1][2] and piperidine ether standards [3].

Frequency (cm⁻¹)Vibration ModeStructural OriginNotes
3300–3450 ν(N-H)Piperidine RingSecondary amine stretch. May be weak or broadened by H-bonding.
3020–3060 ν(C-H) arBenzothiazole RingAromatic C-H stretching.
2850–2950 ν(C-H) aliphPiperidine RingMethylene (-CH₂-) asymmetric and symmetric stretching. Key differentiator from aromatic precursors.
1610–1630 ν(C=N)Thiazole RingCharacteristic of the benzothiazole double bond.
1580–1600 ν(C=C)Benzene RingAromatic skeletal vibrations.
1240–1260 ν(C-O-C) asymEther LinkageAsymmetric stretch of the Ar-O-Alkyl ether bond.
1020–1050 ν(C-O-C) symEther LinkageSymmetric stretch of the ether bond.
690–750 ν(C-S)Thiazole RingC-S-C stretching modes; often lower intensity.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility (E-E-A-T), follow this protocol which includes built-in validation steps.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred over KBr pellets to avoid moisture interference with the piperidine amine.

Equipment:

  • FT-IR Spectrometer (e.g., Bruker Tensor or equivalent).

  • Diamond or ZnSe ATR Crystal.[3]

Step-by-Step Procedure:

  • Background Scan: Clean crystal with isopropanol. Collect background spectrum (air) to verify CO₂/H₂O levels are minimal.

  • Sample Prep: Place ~2-5 mg of the solid product onto the crystal.

    • Validation: Ensure the sample covers the "sweet spot" (active area) of the crystal entirely.

  • Compression: Apply pressure using the anvil until the force gauge reads ~80-100N (or optimal contact is achieved).

    • Why? Poor contact yields noisy spectra with weak C-H aliphatic peaks.

  • Acquisition: Scan range 4000–400 cm⁻¹; Resolution 4 cm⁻¹; 32 scans.

  • Post-Processing: Apply ATR correction (if quantitative comparison to transmission library data is required).

Quality Control Criteria:

  • Baseline: Must be flat >2000 cm⁻¹. Sloping baseline indicates scattering (particle size too large) or poor contact.

  • CO₂ Doublet: Peaks at 2350 cm⁻¹ should be subtracted or negligible.

Synthesis & Characterization Workflow Diagram

The following diagram illustrates the logical flow of synthesis and the spectral checkpoints used to validate the transformation from the hydroxy-precursor to the final ether product.

G Precursor Precursor: 2-Methyl-5-hydroxybenzothiazole Intermediate Intermediate: N-Boc-Ether Precursor->Intermediate Etherification Reagent Reagent: N-Boc-4-hydroxypiperidine (Mitsunobu Conditions) Reagent->Intermediate Deprotection Step: Deprotection (TFA or HCl) Intermediate->Deprotection Check1 IR Checkpoint 1: Loss of Phenolic O-H (3200-3400 cm⁻¹) Intermediate->Check1 Verify Product Final Product: 2-Methyl-5-(piperidin-4-yloxy) benzo[D]thiazole Deprotection->Product Check2 IR Checkpoint 2: Appearance of N-H (3300 cm⁻¹) & Ether C-O Product->Check2 Verify

Figure 1: Reaction monitoring workflow emphasizing IR spectral checkpoints for the conversion of the phenolic precursor to the piperidine ether product.

References

  • MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features. Retrieved from [Link]

  • ResearchGate. (2025).[4] Molecular Modeling and Spectroscopic Studies of Benzothiazole. Retrieved from [Link]

  • PubChem. (2025). 2-Methylbenzothiazole IR Spectra Data. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Infrared spectrum of methyl 2-hydroxybenzoate (General Phenolic/Ether Assignments). Retrieved from [Link]

Sources

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